7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
“7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound that has been used in various scientific research . It is a building block for realizing highly efficient luminophores covering the deep-red and NIR region .
Synthesis Analysis
The compound can be synthesized through a Suzuki coupling reaction of 7-bromobenzo[c][1,2,5] thiadiazole-4-carbaldehyde and (4-(bis(4-methoxyphenyl) amino)phenyl)boronic acid . Another method involves the synthesis of 7-bromo-benzo [c] [1,2,5]thiadiazole-4-carbaldehyde from 4-BroMo-7- (dibroMoMethyl)benzo [c] [1,2,5]thiadiazole .
Molecular Structure Analysis
The molecular structure of the compound is complex. The structure of a similar compound, (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile, was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .
Chemical Reactions Analysis
The compound has been used in the formation of the hybridized local and charge-transfer (HLCT) state and substantial C-H N/O interactions contribute to a fast radiative decay rate and a slow nonradiative decay rate .
Physical and Chemical Properties Analysis
The compound is a yellow crystalline solid at room temperature with a melting point of 210-212°C. It is insoluble in water, but soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.
Scientific Research Applications
Synthesis of Photovoltaic Materials
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde and its derivatives are significant in synthesizing dyes and photovoltaic materials. A study highlighted the synthesis of bromoderivatives of benzofused 1,2,5-thiadiazoles, crucial for designing effective photovoltaic materials (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022). These compounds show potential in applications like dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs).
Organic Synthesis and Structural Studies
In organic chemistry, these compounds are used in various reactions to synthesize new organic materials. For example, the reaction of 1,2,3-thiadiazole-4-carbaldehyde with 3-aminobenzo-15-crown-5 involves complex rearrangements, leading to novel compounds suitable for extracting α-amino acids from aqueous phases (Prokhorova et al., 2010). These synthesis processes provide insights into the structural and functional properties of such heterocyclic compounds.
Nucleophilic Substitution Reactions
Bromobenzo derivatives are involved in nucleophilic substitution reactions leading to a variety of substituted derivatives. These reactions demonstrate the chemical versatility and reactivity of these compounds, which can be harnessed for creating a wide range of chemical entities (Mataka et al., 1992).
Synthesis of Antimicrobial Agents
In the pharmaceutical domain, these compounds are precursors in synthesizing heterocyclic rings with potential antimicrobial activities. The synthesis of such derivatives involves complex reactions, indicating their role in developing new pharmaceutical compounds (Bayrak et al., 2009).
Antioxidant Studies
This compound derivatives have been evaluated for their antioxidant properties, showing potential in therapeutic applications. The synthesis and characterization of these derivatives provide a foundation for further studies in their biological activities (Nikhila, Batakurki, & Yallur, 2020).
Mechanism of Action
Future Directions
The compound has significant potential for future research and applications. It has been used in the development of high-efficiency and low-cost organic fluorescent materials . It has also been used in the design of a novel building block for realizing highly efficient luminophores covering the deep-red and NIR region .
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPNJVAWKCZEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071224-34-4 | |
Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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